logP Differential: Enhanced Lipophilicity vs. para-Diethylsulfamoylbenzoic Acid
The 2-chloro-5-diethylsulfamoyl-benzoic acid (target) exhibits a calculated logP of 2.46, which is approximately 1.04 log units higher (more lipophilic) than the para-diethylsulfamoylbenzoic acid comparator (ethebenecid, logP = 1.42) [1][2]. This increased lipophilicity is attributable to the combined effect of the 2-chloro substitution and the altered electronic distribution conferred by the 5-sulfamoyl positioning [3]. The higher logP value predicts enhanced membrane permeability and potentially improved passive diffusion in cellular assays [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.46 |
| Comparator Or Baseline | Ethebenecid (4-diethylsulfamoylbenzoic acid, CAS 1213-06-5): 1.42 |
| Quantified Difference | ΔlogP = +1.04 (target is ~11× more lipophilic by partition ratio) |
| Conditions | Calculated values from RDKit / PubChem computational models; experimental confirmation pending |
Why This Matters
This quantifiable difference in lipophilicity informs selection when optimizing compound libraries for central nervous system penetration or oral bioavailability parameters where increased logP within an acceptable range is desired.
- [1] Probes & Drugs Portal. ETEBENECID (PD001175) calculated properties, cLogP = 1.42. View Source
- [2] ChemBase. Substance Record: 2-Chloro-5-diethylsulfamoyl-benzoic acid, logP = 2.46. View Source
- [3] PubChem. Compound Summary: 2-Chloro-5-diethylsulfamoyl-benzoic acid, computed properties. View Source
